Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride is a chemical compound with significant implications in medicinal chemistry. This compound is classified as a carbamate derivative, which is known for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride belongs to the class of isoquinoline derivatives and carbamate compounds. These classes are notable for their roles in pharmacology and medicinal chemistry, often serving as precursors or active agents in drug development.
The synthesis of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride typically involves several key steps:
The molecular formula for benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride is C19H23ClN2O2. The structure features:
Key structural data includes:
The compound's structural representation can be derived from its SMILES notation: Cl.CC1(C)NCCC2=C1C=CC(NC(=O)OCC1=CC=CC=C1)=C2 .
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride participates in various chemical reactions typical of carbamates:
The reactivity of this compound can be influenced by substituents on the isoquinoline ring, affecting its pharmacological properties.
The mechanism of action for benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride involves:
Research indicates that modifications to the benzyl or isoquinoline portions can significantly alter potency and selectivity against various targets .
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride typically exhibits:
Chemical stability can vary based on environmental conditions (e.g., pH and temperature). The hydrochloride form enhances solubility in aqueous solutions.
Relevant data includes:
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride has numerous applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its potential in therapeutic contexts.
The synthesis of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride (CAS: 2832637-95-1) begins with strategic functionalization of the 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline scaffold. Modern synthetic approaches have shifted from classical methods (Pictet-Spengler, Bischler-Napieralski) toward transition metal-catalyzed cascade reactions that enable precise C-H functionalization at challenging positions. The molecular framework (C₁₉H₂₃ClN₂O₂, MW: 346.85) presents synthetic complexity due to the tetrasubstituted carbon at position 1 and the sterically hindered C-6 amine targeted for carbamoylation [1] [2].
Palladium-catalyzed reductive cyclization represents a key innovation for constructing the dimethyltetrahydroisoquinoline core. As demonstrated in lamellarin analogue synthesis, palladium catalysts facilitate intramolecular C-N bond formation under microwave irradiation, significantly reducing reaction times while improving yields compared to thermal methods. This approach enables the assembly of the bicyclic system from acyclic precursors with the 1,1-dimethyl substitution pattern pre-installed [2]. The SMILES representation (O=C(OCC1=CC=CC=C1)NC2=CC3=C(C(C)(C)NCC3)C=C2.[H]Cl) highlights the steric constraints around the C-6 amine, necessitating careful catalyst selection [1].
For late-stage functionalization, ruthenium(III)-catalyzed C-H activation permits direct carbamate coupling at C-6 without requiring pre-functionalized substrates. The methodology employs [RuCl₂(p-cymene)]₂ with silver additives to generate electrophilic ruthenium species that facilitate site-selective amidation. This approach circumvents protection/deprotection sequences traditionally needed for amine differentiation in polyfunctionalized isoquinolines. Computational studies indicate the 1,1-dimethyl group electronically deactivates C-7 toward electrophilic attack, enhancing C-6 selectivity during metalation [2] [6].
Table 1: Comparative Analysis of Synthetic Methods for Isoquinoline Functionalization
Methodology | Catalyst System | Temperature | Functionalization Yield | Key Advantage |
---|---|---|---|---|
Pd-catalyzed reductive cyclization | Pd(OAc)₂/XPhos | 120°C (MW) | 78-85% | Direct core construction |
Ru-catalyzed C-H amidation | [RuCl₂(p-cymene)]₂/AgSbF₆ | 80°C | 65-72% | Late-stage C6 functionalization |
Rh-catalyzed annulation | [Cp*RhCl₂]₂/Ag₂O | 100°C | 70-75% | Compatibility with free amines |
Carbamate formation between the C-6 amine and benzyl chloroformate employs both traditional stoichiometric approaches and emerging catalytic methodologies. Conventional synthesis involves Schotten-Baumann conditions, where the tetrahydroisoquinoline derivative reacts with benzyl chloroformate in dichloromethane/water biphasic systems with aqueous sodium hydroxide as base. While effective, this method generates stoichiometric salt waste and requires stringent temperature control (<5°C) to suppress di-carbamate byproducts [1] [8].
Mechanistic studies reveal carbamate formation proceeds via a concerted carboxylation pathway rather than through zwitterionic intermediates. When 1,1,3,3-tetramethylguanidine (TMG) serves as an organocatalyst, in situ Fourier-transform infrared (FTIR) spectroscopy shows CO₂ dissociation from the TMG-CO₂ adduct precedes direct amine carboxylation. This insight refines previous mechanistic models and explains the exceptional catalytic efficiency (typically 5-10 mol% loading) observed with bicyclic amidine catalysts like DBU [3] [7]. The catalytic cycle involves three critical steps: (1) reversible CO₂ capture by the guanidine base, (2) amine-assisted CO₂ liberation, and (3) concerted nucleophilic attack of the amine on CO₂ followed by benzylation.
Microwave-assisted carbamoylation significantly enhances reaction efficiency for electron-deficient isoquinoline derivatives. Under optimized conditions (DMF, 100°C, 15 minutes), carbamate formation reaches >95% conversion with 0.5 equivalents of DBU catalyst, minimizing epimerization at the C-1 quaternary center. This methodology proves particularly valuable for acid-sensitive tetrahydroisoquinoline scaffolds where prolonged exposure to chlorocarbonates promotes decomposition [2] [7]. The hydrochloride salt is subsequently formed by treating the carbamate with hydrogen chloride in ethyl acetate, with careful control of antisolvent addition rates to ensure high crystallinity.
Crystallization of the hydrochloride salt represents a critical purification and stabilization step, with solvent selection dramatically impacting crystal morphology, particle size distribution, and bulk density. Molecular dynamics simulations predict strong solvent-surface interactions between methanol and the (011) crystal plane of the hydrochloride salt, explaining the plate-like morphology observed in pure methanol crystallization. Ethyl acetate disrupts methanol self-association, weakening solvent binding to the (020) and (100) faces and promoting isotropic crystal growth [4].
Controlled antisolvent crystallization achieves optimal particle properties for pharmaceutical processing. Experimental protocols employ methanol as solvent with ethyl acetate antisolvent (4:1 v/v), maintaining supersaturation at 0.5-1.5 mg/mL through dropwise addition (0.5 mL/min) at 5°C. This approach yields spherical agglomerates with 100-300 µm diameter, bulk density >0.45 g/cm³, and significantly improved flow properties compared to needles obtained from pure ethanol or plates from methanol. Differential scanning calorimetry (DSC) confirms the monohydrate form stability up to 120°C with desolvation onset at 125°C, consistent with strong hydrogen bonding between the hydrochloride and lattice water molecules [4].
Table 2: Crystallization Conditions and Resulting Particle Properties
Solvent System | Crystal Habit | Bulk Density (g/cm³) | PSD (µm) | Stability (40°C/75% RH) |
---|---|---|---|---|
Methanol | Thin plates | 0.22 | 10-50 | Deliquescence <7 days |
Ethanol | Needles | 0.18 | 5-30 | Hygroscopic |
Methanol/Ethyl acetate (4:1) | Spherical agglomerates | 0.48 | 100-300 | Stable >30 days |
Acetone/Water (9:1) | Rods | 0.35 | 50-150 | Stable >21 days |
Seeding strategies overcome persistent oiling-out issues during scale-up. Pre-formed microseeds (0.5-1% w/w) of the stable monohydrate polymorph, generated by sonication of a saturated methanolic solution, are introduced at 90% of the metastable zone width. This approach suppresses spontaneous nucleation and ensures exclusive formation of the thermodynamically stable hydrate phase. X-ray powder diffraction (XRPD) monitoring confirms polymorphic purity, with characteristic peaks at 8.4°, 12.7°, and 16.3° 2θ distinguishing the monohydrate from anhydrous forms [4] [9].
Sustainable manufacturing of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride incorporates atom-efficient catalysis, alternative energy inputs, and waste-reduction strategies. The catalytic use of CO₂ for carbamate formation replaces hazardous benzyl chloroformate in the final bond-forming step. Continuous-flow reactors with immobilized guanidine catalysts (e.g., polystyrene-supported TMG) enable direct reaction between the tetrahydroisoquinoline amine and CO₂ (5 bar) at 60°C, followed by in-line benzylation with dimethyl carbonate. This tandem process achieves 85-90% atom utilization while eliminating chloride byproducts and reducing the E-factor by 62% compared to batch methods [3] [7].
Microwave-assisted tandem reactions consolidate the synthetic sequence by combining ring formation and functionalization. A notable example employs palladium/XPhos-catalyzed asymmetric Heck/Suzuki cascades to construct the 1,1-dimethylisoquinoline scaffold while introducing the C-6 aryl precursor for subsequent oxidation/amination. This one-pot approach reduces solvent consumption by 70% and cuts reaction time from 48 hours to <4 hours. Life cycle assessment confirms a 45% reduction in cumulative energy demand compared to stepwise synthesis [2] [6].
Solvent sustainability focuses on ethyl lactate/water mixtures for crystallization. Ethyl lactate, derived from renewable feedstocks, exhibits optimal solubility-temperature dependence for the hydrochloride salt while providing favorable H-bonding for crystal growth control. Process mass intensity (PMI) analysis shows solvent recovery rates >90% via thin-film evaporation, contributing to an overall PMI of 18 for the optimized process—significantly lower than the pharmaceutical industry average (25-100) [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2